![molecular formula C19H18F3NO B2665947 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 512795-92-5](/img/structure/B2665947.png)

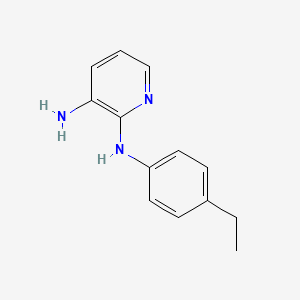

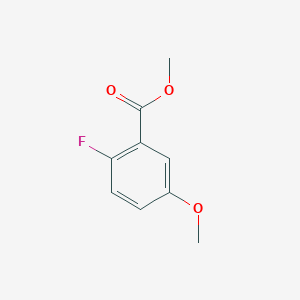

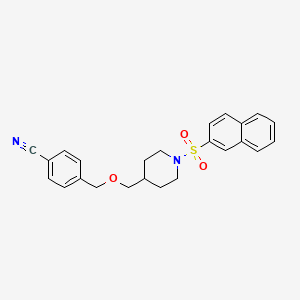

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as SR141716A, is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Characterization of Cycloalkanecarboxamide Derivatives : Researchers synthesized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with various aryl substituents. These compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting their potential in developing novel compounds with specific properties (Özer et al., 2009).

Drug Design and Medicinal Chemistry

Cyclopentane-1,3-dione as a Novel Isostere : The cyclopentane-1,3-dione unit was explored as an isostere for the carboxylic acid functional group in the design of potent thromboxane A2 receptor antagonists. This study suggests the versatility of cyclopentane derivatives in medicinal chemistry for designing compounds with targeted biological activities (Ballatore et al., 2011).

Chemical Reactions and Mechanisms

Copper-Catalyzed Intermolecular Amidation : Research into copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products demonstrates the potential of cyclopentane derivatives in synthetic chemistry. This study provides insights into the functionalization of C-H bonds, contributing to the development of novel synthetic routes (Tran et al., 2014).

Biological and Pharmacological Studies

Inhibitors of NF-kappaB and AP-1 Gene Expression : A compound structurally related to "1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide" was investigated for its potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies underscore the therapeutic potential of cyclopentane derivatives in treating diseases involving these transcription factors (Palanki et al., 2000).

Mécanisme D'action

While the exact mechanism of action for “1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide” is not available, related compounds such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been found to inhibit NLRP3 inflammasome, which is associated with the pathogenesis of many common neurodegenerative diseases .

Propriétés

IUPAC Name |

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)15-9-6-10-16(13-15)23-17(24)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKRBFJDWCHVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)